molecular formula C15H17N3O3S B2766966 Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946235-77-4

Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2766966
CAS No.: 946235-77-4
M. Wt: 319.38
InChI Key: DYWNUVWJAWMFJX-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that features a thiazole ring, a carbamate group, and an aminoethyl side chain

Scientific Research Applications

Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions One common method includes the reaction of thiazole derivatives with carbamate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different side chains or functional groups.

    Carbamates: Compounds with carbamate groups but different core structures.

Uniqueness

Methyl (4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other thiazole derivatives or carbamates.

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10(11-6-4-3-5-7-11)16-13(19)8-12-9-22-14(17-12)18-15(20)21-2/h3-7,9-10H,8H2,1-2H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWNUVWJAWMFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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